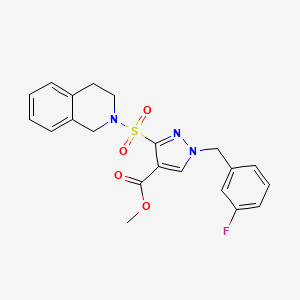
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential use as a research tool. CTAP is a small molecule that has been shown to selectively block the actions of mu-opioid receptors in the brain, which are involved in pain perception and reward pathways.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is a selective antagonist of mu-opioid receptors, which are G protein-coupled receptors that are primarily located in the brain and spinal cord. Mu-opioid receptors are involved in the modulation of pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide binds to the mu-opioid receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to decrease the effects of opioids on pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been shown to decrease the release of pro-inflammatory cytokines and chemokines in response to opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in lab experiments is its selectivity for mu-opioid receptors, which allows for the specific investigation of the role of these receptors in various physiological processes. However, one limitation of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in research and potential therapeutic applications. Another area of interest is the investigation of the role of mu-opioid receptors in various disease states, such as chronic pain and addiction. Additionally, the use of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in combination with other compounds, such as opioids and non-opioid pain relievers, could provide insight into the complex interactions between these compounds and their effects on the body.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide involves several steps starting with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 1-cyanocyclohexene-1-carbonyl chloride, which is then reacted with 5-oxo-4-thiophen-2-yltetrazole to form N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. The final product is purified by column chromatography and characterized by NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of mu-opioid receptors in pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been used to investigate the effects of opioids on immune function and inflammation.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c15-10-14(6-2-1-3-7-14)16-11(21)9-19-13(22)20(18-17-19)12-5-4-8-23-12/h4-5,8H,1-3,6-7,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKOTGPXAFHEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)N(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2598685.png)
![1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598686.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2598688.png)
![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)
![3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2598691.png)

![2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2598694.png)
![Ethyl [(2-methoxyethyl)amino]acetate](/img/structure/B2598695.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2598702.png)
![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2598704.png)